α-Amylcinnamyl alcohol

Vue d'ensemble

Description

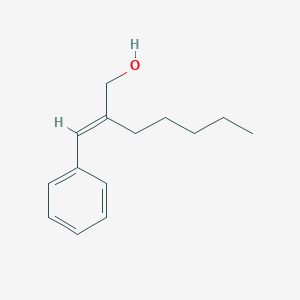

2-Benzylidene-1-heptanol is a phenylpropanoid.

Applications De Recherche Scientifique

Chromatographie

L'alcool α-amylcinnamylique est utilisé en chromatographie, en particulier en chromatographie liquide haute performance (HPLC). Il peut être analysé par cette méthode HPLC en phase inverse (RP) avec des conditions simples . La phase mobile contient de l'acétonitrile (MeCN), de l'eau et de l'acide phosphorique .

Étalon analytique

L'alcool α-amylcinnamylique est utilisé comme étalon analytique dans la recherche scientifique . Les étalons analytiques sont des substances utilisées pour calibrer les mesures dans la recherche scientifique, garantissant la précision et la fiabilité des résultats .

Étalon de référence de la pharmacopée

L'alcool α-amylcinnamylique est également utilisé comme étalon de référence de la pharmacopée américaine (USP) . Les étalons de référence USP sont des spécimens hautement caractérisés de substances médicamenteuses utilisés pour effectuer des tests USP compendium .

Agent aromatisant

La Food and Drug Administration (FDA) a approuvé l'utilisation de l'alcool α-amylcinnamylique comme agent aromatisant pour l'ajout direct aux aliments . Cela signifie qu'il peut être utilisé pour rehausser le goût de divers produits alimentaires .

Matière odorante

L'alcool α-amylcinnamylique est évalué par le groupe d'experts du Research Institute for Fragrance Materials (REXPAN) pour sa sécurité en tant que matière odorante . Cela signifie qu'il peut être utilisé dans la formulation d'une variété de produits cosmétiques et de soins personnels

Mécanisme D'action

Target of Action

Alpha-Amylcinnamyl alcohol is primarily used as a flavoring and fragrance ingredient . It imparts a floral, sweet, and slightly cinnamon-like aroma to various products .

Mode of Action

The compound interacts with olfactory receptors in the nose, triggering a neural response that is perceived as a specific smell

Biochemical Pathways

When alpha-Amylcinnamyl alcohol binds to olfactory receptors, it initiates a cascade of biochemical reactions that result in the perception of its characteristic smell .

Pharmacokinetics

As a fragrance ingredient, it is typically applied topically or inhaled, and may be metabolized and excreted by the body’s standard mechanisms for xenobiotic compounds .

Result of Action

The primary result of alpha-Amylcinnamyl alcohol’s action is the perception of its characteristic smell. This is a result of its interaction with olfactory receptors and the subsequent neural and biochemical responses .

Action Environment

The action of alpha-Amylcinnamyl alcohol can be influenced by various environmental factors. For instance, the concentration of the compound in a product can affect the intensity of its smell . Additionally, other ingredients in a product can interact with alpha-Amylcinnamyl alcohol, potentially altering its smell or other properties .

Activité Biologique

Alpha-amylcinnamyl alcohol (CAS Number: 101-85-9) is a compound primarily used in the fragrance industry. It is derived from the structural modification of cinnamyl alcohol and exhibits various biological activities. This article discusses its biological properties, including metabolic pathways, potential allergenic effects, and toxicological assessments based on diverse research findings.

Chemical Structure and Metabolism

Alpha-amylcinnamyl alcohol is characterized by its aromatic structure, which contributes to its biological activity. Upon ingestion or dermal exposure, it undergoes several metabolic transformations:

- Hydrolysis : The compound is hydrolyzed to yield cinnamyl alcohol and benzoic acid. The latter can be further oxidized to produce hippuric acid, which is excreted in urine .

- Oxidation : It is oxidized to alpha-amylcinnamaldehyde, which can subsequently be converted into alpha-amylcinnamic acid before excretion .

These metabolic pathways indicate that alpha-amylcinnamyl alcohol may be processed similarly to other related compounds, suggesting a potential for both beneficial and adverse biological effects.

Allergic Reactions

Research indicates that alpha-amylcinnamyl alcohol can act as a contact allergen. In a study involving 713 patients with cutaneous reactions to cosmetics, 10% tested positive for sensitization to cinnamyl alcohol, a closely related compound . Furthermore, in a cohort of 20 perfume-allergic patients, 75% reacted positively to a 5% solution of cinnamyl alcohol during patch testing. These findings suggest that alpha-amylcinnamyl alcohol may also elicit similar allergic responses due to its structural similarities .

Mutagenicity and Toxicity

The mutagenic potential of alpha-amylcinnamyl alcohol has been assessed through various studies:

- Ames Test : In an Ames assay conducted with Salmonella Typhimurium strains, alpha-amylcinnamyl alcohol showed no significant mutagenic effects at concentrations up to 5000 μg/plate. The results indicated weakly positive responses in some strains but were not considered toxicologically significant .

- Clastogenicity : An in vivo micronucleus test indicated that the compound did not induce significant increases in micronucleated polychromatic erythrocytes in treated mice, suggesting it is not clastogenic under the tested conditions .

Case Study on Sensitization

A case study involving patients with fragrance allergies revealed that alpha-amylcinnamyl alcohol was one of the causative agents in several instances of contact dermatitis. Among 156 patients specifically tested for cosmetic allergies, 3.8% exhibited sensitivity to this compound . This highlights the importance of monitoring exposure levels in cosmetic formulations.

Research Findings Summary

| Study | Findings | |

|---|---|---|

| Patch Testing (20 patients) | 75% reacted positively to cinnamyl alcohol | High sensitization potential |

| Ames Test (various strains) | Weakly positive results; no significant mutagenicity | Low risk for mutagenicity |

| Micronucleus Test (mice) | No significant increase in micronucleated cells | Not clastogenic |

Propriétés

IUPAC Name |

2-benzylideneheptan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O/c1-2-3-5-10-14(12-15)11-13-8-6-4-7-9-13/h4,6-9,11,15H,2-3,5,10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIPHCKNQPJXUQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=CC1=CC=CC=C1)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2049393 | |

| Record name | alpha-Amylcinnamyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to slightly yellow liquid, light floral note | |

| Record name | alpha-Amylcinnamyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/558/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water, miscible (in ethanol) | |

| Record name | alpha-Amylcinnamyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/558/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.954-0.962 | |

| Record name | alpha-Amylcinnamyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/558/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

101-85-9 | |

| Record name | α-Amylcinnamyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Heptanol, 2-(phenylmethylene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Amylcinnamyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-pentyl-3-phenylprop-2-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.712 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of alpha-Amylcinnamyl alcohol?

A1: Alpha-Amylcinnamyl alcohol is primarily used as a fragrance material. [] While the provided abstract doesn't delve into specific applications, a fragrance material review likely explores its olfactory profile, safety, and potential uses in perfumes, cosmetics, and other scented products.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.